Ptcdi-C8

概要

説明

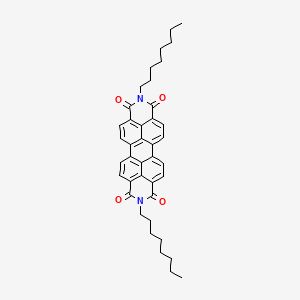

N,N′-Dioctyl-3,4,9,10-perylenedicarboximide, commonly known as PTCDI-C8, is an organic semiconductor that belongs to the family of perylene diimides. This compound is renowned for its high electron mobility and stability, making it a valuable material in the field of organic electronics. This compound is particularly noted for its applications in optoelectronic devices such as organic field-effect transistors, light-emitting diodes, and photovoltaic cells .

準備方法

The synthesis of PTCDI-C8 typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with octylamine. The reaction is carried out under reflux conditions in a suitable solvent such as quinoline. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Solvent phase-transfer and solvent-induced precipitation are common techniques used to produce high-quality crystalline nanowires of this compound .

化学反応の分析

PTCDI-C8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of perylene diimide derivatives with different functional groups.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced perylene diimide compounds.

Substitution: this compound can undergo substitution reactions where the octyl groups are replaced with other alkyl or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions are various derivatives of perylene diimide with altered electronic and optical properties .

科学的研究の応用

Organic Electronics

PTCDI-C8 is primarily recognized for its role in organic field-effect transistors (OFETs). Its high charge carrier mobility, which can reach values up to , makes it suitable for high-performance electronic devices . The compound's planar structure and the presence of alkyl side chains contribute to its hydrophobicity and facilitate precise molecular alignment, enhancing device performance .

Case Study: OFETs Performance

A study demonstrated that this compound-based OFETs exhibit excellent electrical characteristics with high on/off ratios and stability under ambient conditions. The thin film morphology significantly influences the charge transport properties, indicating that controlled deposition techniques are crucial for optimizing performance .

Organic Photovoltaics

The potential of this compound in organic photovoltaics (OPVs) is notable due to its favorable optical properties and electron mobility. The compound's ability to form stable thin films allows for effective light absorption and charge separation.

Table 1: Optical Properties of this compound

| Property | Value |

|---|---|

| Optical Band Gap | ~1.7 eV |

| Refractive Index | 1.66 |

| Absorption Peak | 550 nm |

Research indicates that blending this compound with other materials can enhance the efficiency of OPVs by improving exciton dissociation and charge transport .

Thin Film Applications

Thin films of this compound are used in various applications, including sensors and light-emitting devices. The morphology of these films can be tailored through deposition methods such as thermal evaporation or solution processing.

Case Study: Thin Film Morphology

A comprehensive investigation into the temperature-dependent morphology of this compound films revealed that growth conditions significantly affect the crystalline structure and electronic properties. The study employed atomic force microscopy (AFM) and X-ray scattering techniques to analyze film characteristics at different temperatures .

Photonic Devices

This compound's photonic applications are expanding due to its high photosensitivity. It is being explored for use in photodetectors and light-emitting diodes (LEDs), where its ability to efficiently convert electrical energy into light is advantageous.

Performance Metrics in Photonic Applications

- Photosensitivity : High sensitivity to visible light.

- Charge Carrier Mobility : Comparable to traditional inorganic semiconductors.

- Stability : Maintains performance under varying environmental conditions.

作用機序

The mechanism by which PTCDI-C8 exerts its effects is primarily through its high electron mobility and stable electronic structure. The molecular structure of this compound, characterized by its alkyl chains, enhances crystallinity and facilitates π-π stacking interactions. These interactions are crucial for efficient charge transport in thin-film devices. This compound’s high electron mobility is attributed to its ability to form well-ordered crystalline structures, which promote efficient charge carrier transport .

類似化合物との比較

PTCDI-C8 is part of a broader family of perylene diimides, which includes compounds such as N,N′-dialkyl-3,4,9,10-perylenetetracarboxylic diimides (PTCDI-Cn). Compared to other similar compounds, this compound is unique due to its high electron mobility and stability under various environmental conditions. Other similar compounds include:

PTCDI-C5: N,N′-dihexyl-3,4,9,10-perylenetetracarboxylic diimide

PTCDI-C10: N,N′-didecyl-3,4,9,10-perylenetetracarboxylic diimide

PTCDI-BP2C10: N,N′-bis(2-phenylethyl)-3,4,9,10-perylenetetracarboxylic diimide

These compounds share similar core structures but differ in their alkyl chain lengths and substituents, which influence their electronic and optical properties .

生物活性

PTCDI-C8, or 3,4,9,10-Perylenetetracarboxylic diimide with octyl side chains, is a member of the perylene diimide (PDI) family known for its remarkable stability and electronic properties. The compound's structure features a planar core that facilitates strong π-π stacking interactions, making it suitable for various applications in organic electronics, including organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs) .

Overview

Research into the biological activity of this compound is limited compared to its applications in materials science. However, studies suggest that PTCDI derivatives exhibit significant biological interactions, particularly in the context of their use as fluorescent probes and potential drug delivery systems. The presence of octyl chains enhances solubility in organic solvents, which is advantageous for biological applications .

- Fluorescent Properties : this compound displays strong fluorescence, which can be utilized in bioimaging and as a marker in cellular studies. The compound's ability to emit light upon excitation allows for tracking within biological systems .

- Electron Transport : The electron-transporting capabilities of this compound make it a candidate for applications in biosensors. Its ability to facilitate electron transfer can be harnessed in detecting biological molecules .

- Self-Assembly : this compound can self-assemble into nanostructures, which may impact its interaction with biological membranes and cellular components. This property is crucial for developing drug delivery systems where controlled release is necessary .

Case Study 1: Bioimaging Applications

In a study examining the use of this compound as a fluorescent probe, researchers demonstrated its effectiveness in labeling live cells. The compound's high photostability and brightness allowed for prolonged imaging sessions without significant photobleaching. This capability is essential for long-term studies of cellular processes .

Case Study 2: Drug Delivery Systems

Another investigation explored the potential of this compound as a drug delivery vehicle. By modifying its surface properties through functionalization, researchers were able to enhance its loading capacity for various therapeutic agents. The study highlighted the importance of the octyl groups in improving solubility and biocompatibility .

Research Findings

| Property | Findings |

|---|---|

| Fluorescent Emission | Strong emission at specific wavelengths; suitable for bioimaging applications |

| Solubility | Enhanced solubility due to octyl side chains; beneficial for biological interactions |

| Self-Assembly | Capable of forming nanostructures that can interact with cellular membranes |

| Electron Transport | Effective electron transport properties; potential use in biosensors |

Safety and Toxicity

While PTCDI derivatives are generally considered stable, their safety profile in biological contexts requires further investigation. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary before clinical applications can be pursued .

特性

IUPAC Name |

7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGMQDNQVFJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443916 | |

| Record name | PTCDI-C8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78151-58-3 | |

| Record name | PTCDI-C8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78151-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PTCDI-C8?

A1: this compound has the molecular formula C44H50N2O4 and a molecular weight of 678.87 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed, including X-ray photoelectron spectroscopy (XPS) [, , ], ultraviolet photoelectron spectroscopy (UPS) [, ], attenuated total internal reflection Fourier transform infrared (ATR-FTIR) spectroscopy [], and time-resolved photoluminescence (TRPL) []. These techniques provide information about chemical composition, electronic structure, molecular vibrations, and exciton dynamics.

Q3: What is this compound's compatibility with different substrates?

A3: this compound demonstrates compatibility with various substrates, including: * Inorganic Substrates: GaN(0001) [], sapphire [], silicon with native silicon dioxide [], Si/SiO2 [, , , ], and Al2O3 [, , , ].* Organic Substrates: Pentacene [, ], C8-BTBT [], and quaterrylene (QT) [].* Other Substrates: Reduced graphene oxide (rGO) [, ].

Q4: How does temperature affect this compound thin film structure?

A5: this compound thin film structure exhibits temperature dependence. Studies using X-ray diffraction show changes in unit cell parameters with temperature variations. [] A distinct crystal structure is observed at temperatures around 200°C. [, ]

Q5: How does this compound interact with silicon surfaces?

A6: this compound interacts with silicon surfaces through bond formation between its carboxylic groups and silicon dangling bonds, as revealed by XPS. [] This interaction influences the electronic structure at the interface, affecting the HOMO level and work function. [, ]

Q6: What are the primary applications of this compound in organic electronics?

A6: this compound is primarily used as an n-type semiconductor in various organic electronic devices, including:

- Organic Field-Effect Transistors (OFETs): Demonstrates high electron mobility, exceeding that of other organic semiconductors like NTCDA. [, , , , , , , , , ]

- Organic Solar Cells (OSCs): Employed in heterojunction and inverted solar cells, often paired with donor materials like CuPc or P3HT. [, , , , , , ]

- Ring Oscillators: Used in conjunction with p-type organic semiconductors to fabricate ring oscillators, essential components for applications like RFIDs. []

- Sensors: this compound based OFETs show potential as sensors for detecting various analytes, including ions (e.g., Hg2+), biomolecules (e.g., insulin), and environmental parameters (e.g., pH). [, ]

Q7: How does this compound contribute to improving the performance of organic electronic devices?

A8: this compound contributes to device performance through:* High Electron Mobility: Facilitates efficient electron transport, crucial for high current density and switching speeds in OFETs and OSCs. [, , , , ]* Favorable Energy Level Alignment: Enables efficient charge injection and extraction at interfaces with appropriate materials, leading to improved device efficiency. [, , , ]* Crystallinity and Morphology: Formation of well-ordered, crystalline structures enhances charge transport and reduces recombination losses, contributing to improved device performance. [, , , ]

Q8: How does the morphology of this compound influence its function in organic solar cells?

A9: In OSCs, the morphology of this compound is crucial for efficient exciton dissociation and charge transport. [, ] Studies have shown that incorporating this compound nanoribbons into donor polymers enhances device performance by increasing the donor/acceptor interface area for efficient exciton dissociation. []

Q9: What are the current limitations of this compound and areas for future research?

A9: Despite its advantages, further research is needed to address limitations and explore its full potential. Key areas include:

- Improving Air Stability: Investigating new encapsulation techniques or chemical modifications to mitigate the degradation caused by oxygen exposure. [, ]

- Enhancing Charge Carrier Mobility: Exploring strategies like optimized film morphology control, doping, or chemical modifications to further enhance charge transport properties. [, ]

Q10: What are the implications of this compound's interaction with biological systems?

A12: The provided research primarily focuses on the material science aspects of this compound. While some studies explore its application in biosensing [, ], detailed information on its biocompatibility, biodegradability, and potential toxicological effects requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。